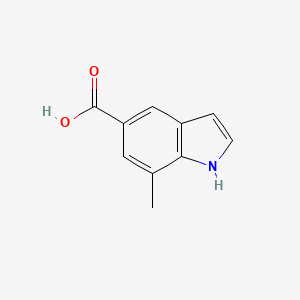

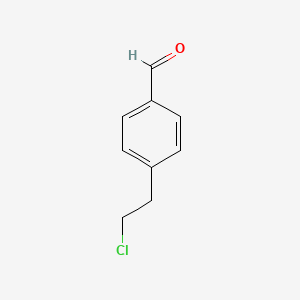

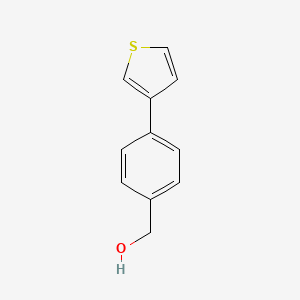

![molecular formula C9H16N2O4 B1339324 tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate CAS No. 212913-13-8](/img/structure/B1339324.png)

tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate” is a chemical compound with the CAS Number: 212913-13-8 . It has a molecular weight of 216.24 and its IUPAC name is tert-butyl (2-oxo-1,3-oxazolidin-5-yl)methylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3, (H,10,12) (H,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.24 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

Asymmetric Synthesis and Catalysis

One notable application of carbamate derivatives, like tert-butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate, is in asymmetric synthesis. These compounds are crucial for inducing chirality in synthesizing enantiomerically pure molecules. For instance, the use of tert-butyl carbamate derivatives in asymmetric Mannich reactions facilitates the synthesis of chiral amino carbonyl compounds, showcasing the compound's utility in creating complex, chiral molecules with high enantioselectivity (Yang, Pan, & List, 2009).

Molecular Structure Analysis

The structural analysis of carbamate derivatives provides insights into molecular interactions, such as hydrogen bonding, which are essential for understanding the properties and reactivity of these compounds. For example, the study of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures (Das et al., 2016). Such insights are vital for designing molecules with specific properties and behaviors.

Synthetic Intermediates

Carbamate derivatives are valuable synthetic intermediates in organic chemistry, offering pathways to a variety of complex molecules. Their role in reactions like the Diels-Alder, and their use in synthesizing heterocyclic compounds, are of particular interest. Research has demonstrated their versatility in preparing hexahydroindolinones, a class of compounds with significant synthetic value (Kollár & Sándor, 1993).

Polymerization and Material Science

In the realm of material science, the synthesis and polymerization behavior of amino acid-derived cyclic carbonates, including those related to tert-butyl carbamate derivatives, have been explored. These studies are crucial for developing new polymeric materials with specific properties, such as biocompatibility or biodegradability (Sanda, Kamatani, & Endo, 2001).

Pharmaceutical and Biological Applications

Furthermore, tert-butyl carbamate derivatives serve as key intermediates in synthesizing biologically active compounds, including drugs. Their role in constructing protease inhibitors highlights the importance of these derivatives in developing new therapeutics (Ghosh, Cárdenas, & Brindisi, 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLJDDYBLDMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572571 |

Source

|

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate | |

CAS RN |

212913-13-8 |

Source

|

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

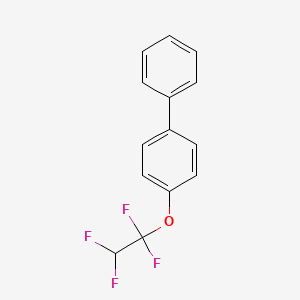

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)